molecular formula C15H19N3 B14518445 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine CAS No. 62565-34-8

1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B14518445
CAS No.: 62565-34-8
M. Wt: 241.33 g/mol
InChI Key: SOALIGPZVPWHAI-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. The pyrazole ring is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole with piperidine. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, reducing the time and cost of production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring makes it a versatile compound in various fields of research .

Properties

CAS No.

62565-34-8

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-(4-methyl-3-phenylpyrazol-1-yl)piperidine

InChI

InChI=1S/C15H19N3/c1-13-12-18(17-10-6-3-7-11-17)16-15(13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

SOALIGPZVPWHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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